molecular formula C28H37F2N7O6S2 B1662901 Almitrine mesylate CAS No. 29608-49-9

Almitrine mesylate

Numéro de catalogue B1662901
Numéro CAS: 29608-49-9
Poids moléculaire: 669.8 g/mol
Clé InChI: MRDBGMJEPGXQHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Almitrine mesylate is a respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies . It is used in the treatment of chronic obstructive pulmonary disease .


Molecular Structure Analysis

The molecular formula of Almitrine mesylate is C28H37F2N7O6S2 . The molecular weight is 669.76 . The InChI Key is MRDBGMJEPGXQHJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Almitrine mesylate has a water solubility of 0.0184 mg/mL . Its logP values are 3.54 (ALOGPS) and 4.99 (Chemaxon), and its logS value is -4.4 (ALOGPS) . The compound has a pKa (Strongest Acidic) of 9.49 and a pKa (Strongest Basic) of 6.89 .

Applications De Recherche Scientifique

Chronic Obstructive Pulmonary Disease (COPD) Treatment

Almitrine mesylate is primarily known for its role as a respiratory stimulant . It acts as an agonist of peripheral chemoreceptors located on the carotid bodies, enhancing respiration . This makes it particularly useful in the treatment of COPD , where it can help alleviate symptoms by improving oxygenation and reducing carbon dioxide retention.

Nocturnal Oxygen Desaturation Management

Research suggests that Almitrine mesylate may have a beneficial effect in treating nocturnal oxygen desaturation without impairing sleep quality . This application is significant for patients with conditions like sleep apnea, where maintaining adequate oxygen levels throughout the night is crucial.

Age-Related Cognitive Decline

Almitrine, in combination with Raubasine, is used to manage age-related cognitive decline . This combination is believed to improve cerebral blood flow, thereby potentially enhancing cognitive function in elderly patients.

Dizziness and Neurological Disorders

The compound has been used in combination therapies to manage dizziness and neurological disorders . Its ability to improve blood flow and oxygenation to the brain may contribute to alleviating symptoms associated with these conditions.

Respiratory Insufficiency

Almitrine mesylate’s stimulatory effect on the carotid bodies makes it a candidate for treating respiratory insufficiency, particularly in conditions like chronic bronchitis . It helps in improving the blood’s oxygenation, which is critical for patients with compromised respiratory function.

Vision Impairment

In combination with Raubasine, Almitrine mesylate is also used to manage vision impairment . The mechanism likely involves improved microcirculation in ocular tissues, which can be beneficial for certain types of vision disorders.

Lactic Acidosis Reversal in Acute Lung Injury (ALI)

Almitrine has been studied for its effects on lactic acidosis in patients with ALI . It can improve the PaO2:FiO2 ratio, which is a measure of the lungs’ ability to oxygenate blood. However, its use is associated with reversible lactic acidosis and should be monitored closely.

Experimental Applications in Animal Studies

Early research into the effects of Almitrine on experimental animals demonstrated its powerful stimulatory effect on peripheral chemoreceptors . These studies are foundational for understanding the drug’s potential applications and guiding clinical use.

Mécanisme D'action

Safety and Hazards

Almitrine mesylate is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, dust formation should be avoided, and personal protective equipment should be used .

Relevant Papers

  • A double-blind placebo-controlled clinical trial of almitrine bismesylate in patients with chronic respiratory insufficiency was conducted . The study found that almitrine bismesylate can be considered useful in the treatment of patients with chronic respiratory insufficiency .
  • Another study reported the use of almitrine in 25 consecutive patients with acute lung injury (ALI). The study found that almitrine was associated with lactic acidosis and impaired results of hepatic function tests in 30% of the patients .

Propriétés

IUPAC Name

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29F2N7.2CH4O3S/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;2*1-5(2,3)4/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDBGMJEPGXQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37F2N7O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27469-53-0 (Parent), 75-75-2 (Parent)
Record name Almitrine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029608499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5057703
Record name Almitrine dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Almitrine mesylate

CAS RN

29608-49-9
Record name Almitrine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029608499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almitrine dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diallyl-6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine dimethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMITRINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RY6V6XM8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almitrine mesylate
Reactant of Route 2
Reactant of Route 2
Almitrine mesylate
Reactant of Route 3
Reactant of Route 3
Almitrine mesylate
Reactant of Route 4
Reactant of Route 4
Almitrine mesylate
Reactant of Route 5
Reactant of Route 5
Almitrine mesylate
Reactant of Route 6
Reactant of Route 6
Almitrine mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.